trans-4-Aminocyclohexanecarboxylic acid trans-4-Aminocyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1776-53-0
VCID: VC21213546
InChI: InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
SMILES: C1CC(CCC1C(=O)O)N
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

trans-4-Aminocyclohexanecarboxylic acid

CAS No.: 1776-53-0

Cat. No.: VC21213546

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

trans-4-Aminocyclohexanecarboxylic acid - 1776-53-0

Specification

CAS No. 1776-53-0
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 4-aminocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Standard InChI Key DRNGLYHKYPNTEA-UHFFFAOYSA-N
SMILES C1CC(CCC1C(=O)O)N
Canonical SMILES C1CC(CCC1C(=O)O)N

Introduction

Chemical Properties and Structure

Trans-4-aminocyclohexanecarboxylic acid is a cycloaliphatic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 . The compound features a cyclohexane ring with a carboxylic acid group and an amino group in trans configuration at positions 1 and 4, respectively. This specific spatial arrangement contributes to its distinctive conformational properties and applications.

Table 1: Physicochemical Properties of Trans-4-Aminocyclohexanecarboxylic Acid

PropertyValue
CAS Number3685-25-4
Molecular FormulaC7H13NO2
Molecular Weight143.18
Physical FormWhite to almost white powder to crystal
Melting Point495°C
Boiling Point56-58°C (at 0.08 Torr)
Density1.133±0.06 g/cm³ (Predicted)
pKa4.46±0.10 (Predicted)
Water SolubilitySoluble
Storage ConditionsStore under inert gas, in dark place, room temperature

The trans configuration provides structural rigidity and a specific spatial arrangement that is critical for its application in peptide chemistry and pharmaceutical synthesis . Unlike its cis isomer, the trans form has better crystallinity, which facilitates its isolation and purification .

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of trans-4-aminocyclohexanecarboxylic acid, with efforts focusing on achieving high isomeric purity and scalable production methods.

Catalytic Reduction of 4-Aminobenzoic Acid

The most common starting material for synthesizing trans-4-aminocyclohexanecarboxylic acid is 4-aminobenzoic acid. Catalytic hydrogenation of this aromatic precursor produces a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid . This approach is economically viable and suitable for large-scale production, although it requires additional steps to separate and purify the desired trans isomer .

Isomerization Processes

Several isomerization methods have been developed to convert the cis isomer or a mixture of cis/trans isomers to the desired trans configuration:

  • Base-catalyzed isomerization using sodium hydroxide or potassium alkoxide

  • Heating in the presence of sodium hydride

  • Treatment with potassium hydroxide

Among these, the use of sodium hydroxide has been identified as particularly effective. The process typically uses 2-10 equivalents of sodium hydroxide based on 4-aminocyclohexanecarboxylic acid, with 2 equivalents being optimal in most cases . The reaction is preferably completed within 6-24 hours .

Industrial Synthesis Methods

A patent from 2017 describes an industrially feasible one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio of more than 75% . This method involves reacting 4-aminobenzoic acid derivatives under basic conditions using suitable catalysts and solvents. The advantage of this process is that it operates under low hydrogen pressure, making it suitable for industrial applications .

Another efficient industrial process was described in 2009, focusing on the preparation of isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives that serve as building blocks for pharmacologically active compounds such as glimepiride and L-370518 .

Purification and Isolation

The isolation of pure trans-4-aminocyclohexanecarboxylic acid from reaction mixtures presents several challenges due to the presence of cis isomers. Several purification techniques have been developed:

Derivatization and Purification

A more efficient approach involves converting the mixture to amino-protected derivatives, which have better crystallinity than their cis counterparts. Common protecting groups include:

  • Benzyloxycarbonyl group

  • tert-Butoxycarbonyl group

The reaction of adding a benzyloxycarbonyl group can be carried out using benzyloxycarbonyl halide in solvents like water, methanol, or ethanol in the presence of bases such as sodium hydroxide . Similarly, tert-butoxycarbonyl protection can be achieved using di-tert-butyl dicarbonate .

The protected derivatives are then crystallized, separated, and washed, typically using solvents like diisopropyl ether, hexane, or ethyl acetate . This process significantly improves the purity of the trans isomer.

Applications

Trans-4-aminocyclohexanecarboxylic acid has found applications in various fields, particularly in pharmaceutical and peptide chemistry.

Pharmaceutical Applications

The compound serves as a key building block in the synthesis of several pharmacologically active compounds, including:

  • Glimepiride - an antidiabetic medication

  • L-370518 - a pharmaceutical compound

  • Dipeptidyl peptidase IV (DPP IV) inhibitors used as therapeutic drugs for diabetes

Peptide Synthesis

Trans-4-aminocyclohexanecarboxylic acid has been incorporated into various peptides, providing conformational constraints that influence biological activity:

  • Dynorphin A analogues: Molecular modeling suggested that trans-4-aminocyclohexanecarboxylic acid might function as a conformationally constrained replacement for Gly2-Gly3 of Dynorphin A in an extended conformation . Analogues containing this substitution showed modest affinity for kappa opioid receptors and modest kappa-receptor selectivity .

  • Di- and tri-peptides containing L-phenylalanine and L-cysteine: Both cis and trans isomers of 3- and 4-aminocyclohexanecarboxylic acids have been inserted into these peptides, providing insights into structure-activity relationships .

Conformational Studies

The rigid trans configuration of this compound makes it valuable for conformational studies in peptide chemistry. When incorporated into peptides, it can constrain them in specific conformations, allowing researchers to study the relationship between conformation and biological activity .

Derivatives and Related Compounds

Several derivatives of trans-4-aminocyclohexanecarboxylic acid have been prepared and characterized:

Hydrochloride Salt

The hydrochloride salt (CAS: 27960-59-4) has been used in various applications and possesses slightly different physical properties from the free base :

Table 2: Properties of Trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride

PropertyValue
CAS Number27960-59-4
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Physical FormWhite solid
Melting Point>300°C
Water SolubilitySoluble

Amino-Protected Derivatives

Various amino-protected derivatives have been prepared, including:

  • Trans-4-(benzyloxycarbonylamino)cyclohexanecarboxylic acid

  • Trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

These derivatives are often easier to handle and purify than the free amino acid and serve as important intermediates in the synthesis of more complex molecules .

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